molecular formula C8H12O B025291 3,3a,4,5,6,6a-六氢-2H-戊环-1-酮 CAS No. 19915-11-8

3,3a,4,5,6,6a-六氢-2H-戊环-1-酮

货号 B025291
CAS 编号: 19915-11-8
分子量: 124.18 g/mol
InChI 键: NZTVVUIIJPWANB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one" is a compound that may be related to the broader family of pentalene derivatives. These compounds are of interest in organic chemistry due to their unique structures and the potential for diverse chemical reactivity and applications.

Synthesis Analysis

The synthesis of related pentalene derivatives involves multiple-component reactions, demonstrating the complexity and versatility of synthetic strategies in this area. For example, Adib et al. (2014) described a highly diastereoselective five-component synthesis of 1-(alkylimino)-5,5-dicyano-3a-aryloctahydro-3-oxacyclobuta[cd]pentalene derivatives, highlighting the innovative approaches to constructing such complex molecules (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of pentalene derivatives often features a rich array of configurations and bonding patterns, reflecting the compound's complexity. Studies on related compounds, such as bis(pentalene) complexes, reveal intricate details about the metal-ligand interactions and the electronic structure of these molecules (Summerscales et al., 2012).

Chemical Reactions and Properties

Pentalene derivatives participate in a variety of chemical reactions, underlining their chemical versatility. For instance, the MCPB treatment of hexahydro-1.3-pentalenedimethanol derivatives leads to unexpected products, showcasing the unpredictable nature of chemical reactions involving these compounds (Tănase et al., 2015).

Physical Properties Analysis

The physical properties of pentalene derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for applications in materials science. Studies on similar compounds provide insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application potential of pentalene derivatives. Research on compounds like the bis(pentalene)di-titanium complex offers a glimpse into the reactivity and stability of these molecules, providing a foundation for future application-driven studies (Kilpatrick et al., 2013).

科学研究应用

催化转化为增值化学品

使用多相酸催化剂将碳水化合物催化转化为糠醛和羟甲基糠醛是研究的一个重要领域。近年来,研究有所增加,重点是通过选择性转化来优化产量。这一过程对于从可再生资源生产增值化学品至关重要,突出了 3,3a,4,5,6,6a-六氢-2H-戊环-1-酮在可持续化学工业中的应用。研究人员的目标是将催化剂的物理化学性质与其催化活性联系起来,为未来在碳水化合物脱水反应中生成糠醛和 HMF 的研究提供见解 (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

高价值精细化学品的合成

糠醛及其衍生物选择性加氢生成戊二醇的最新进展已得到综述。这一过程是一种绿色方法,具有重要的应用前景和研究价值。它重点关注催化加氢中使用的催化剂,以及从类型、反应机理和构效关系等各个方面对这些催化剂的设计和应用。这一研究方向对于开发用于糠醛及其衍生物加氢的新型高效稳定催化剂体系至关重要,展示了 3,3a,4,5,6,6a-六氢-2H-戊环-1-酮的另一个应用 (Tan 等人,2021 年).

锂离子电池电极

五氧化二钒 (V2O5) 在锂离子电池中的作用,由于其独特的晶体结构,已受到严格审查。这项研究基于约 250 篇出版物提供了全面的分析,重点关注用于电极的 V2O5 和 V2O5 基复合材料的微米和纳米材料。该综述引入了两个概念:“高容量带”和“经验总容量保持率”,旨在帮助研究人员设计用于未来电池的高级电极。这一领域展示了该材料在提高锂离子电池性能方面的应用 (Yue & Liang, 2017).

过渡金属化合物研究

NEXAFS(近边 X 射线吸收精细结构)技术在研究过渡金属化合物(包括氧化物、氮化物、碳化物和硫化物)中的应用,突出了其在理解这些材料的物理和化学性质方面的重要性。这篇综合综述涵盖了各种形式的化合物 NEXAFS 研究,并讨论了实验 NEXAFS 光谱与局部键合环境(如 d 电子数、自旋构型和晶体结构)之间的相关性。这项研究强调了过渡金属化合物在材料科学、催化和环境科学中的作用 (Chen, 1998).

安全和危害

The safety and hazards of “3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one” are not well-documented. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

属性

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTVVUIIJPWANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941793
Record name Hexahydropentalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

CAS RN

19915-11-8, 29365-79-5
Record name cis-Bicyclo(3.3.0)-octan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Bicyclo(3.3.0)-octan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydropentalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of crude (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-6-hydroxybicyclo[3,3,0]octane (0.36 g; prepared as described in Reference Example 32 and predominantly in the 2β-configuration) in dichloromethane (15 ml) was treated with pyridinium chlorochromate (0.42 g) at 20° C. under an argon atmosphere and stirred for a further period of 3.5 hours. The mixture was then treated with silica gel (2 g) and carefully concentrated in vacuo. The resulting powder was placed onto a column of silica gel and eluted with a mixture of ethyl acetate and hexane (1:4 v/v), to give (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]bicyclo[3,3,0]octan-6-one (0.22 g), predominantly in the 2β-configuration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 6-[(E)-3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one (26 mg), prepared as described in Reference Example 39 and in the form of 6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one, otherwise known as (±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate, in benzene (0.19 ml) was treated with methanesulphonyl chloride (0.0048 ml) at the ambient temperature, followed by triethylamine (0.008 ml) and the mixture was stirred for 2 hours. It was then treated with 1,8-diazabicyclo[5,4,0]undec-7-ene (0.0446 ml) and the mixture was stirred for 2 hours. It was then treated with water (10 ml) and extracted with ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under reduced pressure. The resulting residue was subjected to medium pressure, short column chromatography on silica gel, using a mixture of ethyl acetate and hexane (1:8 v/v) as eluant, to give 6-[(E)-3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-{[mixture of (E) and (Z)]-5-ethoxycarbonylpentylid-2-ene}bicyclo[3,3,0]octan-2-one (22 mg), in the form of (±)-6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-{[mixture of (E) and (Z)]-5-ethoxycarbonylpentylid-2-ene}bicyclo[3,3,0]octan-2-one, otherwise known as (±)-ethyl [mixture of (5E and (5Z)],(13E)-(9S,15R)-6a-oxo-6,9-methano-5-methyl-15-tert-butyldimethylsilyloxy-15-cyclohexyl-16,17,18,19,20-pentanorprosta-5,13-dienoate.
[Compound]
Name
6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0048 mL
Type
reactant
Reaction Step Four
Quantity
0.008 mL
Type
reactant
Reaction Step Five
Quantity
0.0446 mL
Type
reactant
Reaction Step Six
Quantity
0.19 mL
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A stirred solution of 6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (20 mg), prepared as described in Example 8 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate, in methanol (3.2 ml) was treated with lithium hydroxide (33.8 mg) and water (1.1 ml) at 20° C. and stirred for 2 hours. The mixture was then concentrated in vacuo. The resulting residue was diluted with water (5 ml) and then acidified to pH 3 by treatment with dilute hydrochloric acid (2N). The aqueous layer was then extracted with ethyl acetate (5×5 ml). The combined organic extracts were dried over anhydrous sodium sulphate and concentrated in vacuo. The resulting residue was subjected to chromatography on a silica gel column, using a mixture of ethyl acetate, hexane and formic acid (50:50:1 by volume) as eluant, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]bicyclo[3,3,0]octan-2-one (10 mg), predominantly in the 6β-configuration, otherwise known as (±)-(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 6.5, 5.5, 4.2-3.5, 3.0-0.7 p.p.m⟧
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
33.8 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Five
Quantity
3.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A stirred solution of 6-[(E)-(mixture of 3β and 3β)-hydroxyoct-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (90 mg), prepared as described in Example 4 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate, in methanol (2 ml) at 5° C. was treated with aqueous lithium hydroxide solution (1.5 ml; 1.0N). The resulting solution was stirred for 3.3 hours at 10° C. and was then treated with glacial acetic acid (0.1 ml). The methanol was removed in vacuo and the residue was diluted with ethyl acetate (10 ml), washed with hydrochloric acid (2N), then with water, and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and concentrated in vacuo, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-(mixture of 3α and 3β)-hydroxyoct-1-enyl]bicyclo[3,3,0]octan-2-one (70.0 mg), thought to be in the 6β-configuration, otherwise known as (±)-(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 6.6, 5.5, 4.8-3.7, 3.0-1.1, 1.1-0.7 p.p.m⟧
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A stirred solution of (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxyoct-1-enyl]-6-hydroxybicyclo[3,3,0]octane (430 mg prepared as described in Reference Example 25 and predominantly in the 2β-configuration) in dry dichloromethane (15 ml) was treated with potassium acetate (127 mg), potassium carbonate (110 mg) and pyridinium chlorochromate (561 mg), and the mixture was stirred for 150 minutes at 20° C. A further quantity of pyridinium chlorochromate (120 mg) was then added and the mixture was stirred for a further period of 1 hour. The mixture was then concentrated in vacuo and subjected to chromatography on a silica gel column, using a mixture of ethyl acetate and hexane (1:4 v/v) as eluant, to give (E)-2-[(mixture of 3α and 3β)-tertbutyldimethylsilyloxyoct-1-enyl]bicyclo[3,3,0]octan-6-one (330 mg), predominantly in the 2β-configuration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Three
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
561 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。